![molecular formula C10H8BrNO3 B1269266 2-Bromo-4-cyano-6-methoxyphenyl acetate CAS No. 515847-71-9](/img/structure/B1269266.png)
2-Bromo-4-cyano-6-methoxyphenyl acetate
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Description
2-Bromo-4-cyano-6-methoxyphenyl acetate is a complex organic molecule that may be involved in various chemical reactions and applications due to its unique structure, which includes bromo, cyano, and methoxy functional groups attached to a phenyl ring with an acetate ester. This compound's analysis can provide insights into its reactivity, physical and chemical properties, and potential applications in materials science, pharmaceuticals, or organic synthesis.
Synthesis Analysis
The synthesis of similar compounds often involves regioselective bromination, acetoxylation, and esterification reactions. For instance, the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid yielded a related compound with significant yield, demonstrating the feasibility of introducing a bromo group into a complex aromatic system (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis
Molecular structure investigations, including X-ray crystallography, provide detailed insights into the geometry, stereochemistry, and intermolecular interactions of similar molecules. For example, the crystal and molecular structure studies of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate showed significant disorder in the molecular structure and highlighted weak O–H...O intermolecular interactions influencing crystal packing stability (Kaur et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can vary widely, from simple substitutions to complex cyclizations, often influenced by the presence of functional groups. For instance, the cyclization reactions of certain precursors can yield complex heterocyclic compounds, demonstrating the diverse reactivity and potential for synthesizing pharmacologically active molecules (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Safety and Hazards
The compound has been classified with the signal word “Warning” and it has hazard statements H302 and H317, which indicate that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-4-cyano-6-methoxyphenyl acetate are currently unknown. This compound is a unique chemical provided for early discovery researchers
Mode of Action
As a unique chemical, its interaction with its potential targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it’s challenging to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
properties
IUPAC Name |
(2-bromo-4-cyano-6-methoxyphenyl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJNHFOLUWPTMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352804 |
Source
|
Record name | 2-Bromo-4-cyano-6-methoxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-cyano-6-methoxyphenyl acetate | |
CAS RN |
515847-71-9 |
Source
|
Record name | 2-Bromo-4-cyano-6-methoxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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